3-bromo-1-methyl-1H-pyrazolo[4,3-d]pyrimidin-7-ol chemical properties
3-bromo-1-methyl-1H-pyrazolo[4,3-d]pyrimidin-7-ol chemical properties
Topic: 3-bromo-1-methyl-1H-pyrazolo[4,3-d]pyrimidin-7-ol Chemical Properties Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, and Process Scientists[1]
The "Dual-Warhead" Scaffold for Kinase & PDE5 Inhibitor Discovery[1]
Executive Summary
The compound 3-bromo-1-methyl-1H-pyrazolo[4,3-d]pyrimidin-7-ol (CAS: 20419-67-4) represents a high-value "pivot scaffold" in medicinal chemistry.[1] Structurally bioisosteric to purines (guanine/adenine), this molecule serves as a critical intermediate in the synthesis of phosphodiesterase type 5 (PDE5) inhibitors (analogous to Sildenafil) and cyclin-dependent kinase (CDK) inhibitors.
Its utility stems from its orthogonal reactivity :
-
C7-Position (Lactam/Phenol): Allows for chlorination and subsequent
displacement to introduce amine motifs.[1] -
C3-Position (Bromine): A stable halogen handle ready for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Stille, Sonogashira) to introduce diversity late in the synthetic sequence.[1]
Structural Dynamics & Tautomerism
Understanding the tautomeric equilibrium is prerequisite to successful functionalization.[1] While nomenclature often refers to the 7-ol (lactim) form, the molecule exists predominantly as the 7-one (lactam) in the solid state and polar aprotic solvents (DMSO, DMF).[1]
-
Lactam Form (Dominant): 1-methyl-3-bromo-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one.[1] This form presents an acidic proton at N6 (
).[1] -
Lactim Form (Reactive): 1-methyl-3-bromo-1H-pyrazolo[4,3-d]pyrimidin-7-ol.[1] This transient species is trapped during activation with phosphoryl chloride (
).
Physicochemical Properties Table[1][2][3][4]
| Property | Value / Characteristic |
| Molecular Formula | |
| Molecular Weight | 229.04 g/mol |
| CAS Number | 20419-67-4 |
| Appearance | Off-white to pale yellow solid |
| Melting Point | >260 °C (Decomposes) |
| Solubility | High: DMSO, DMF, hot AcOH; Low: |
| pKa (N6-H) | ~9.5 (Predicted) |
| H-Bond Donors/Acceptors | 1 Donor / 4 Acceptors |
Synthetic Routes
The synthesis of the core scaffold typically proceeds via the cyclization of a fully functionalized pyrazole precursor. This "bottom-up" approach is superior to direct bromination of the fused system, which often suffers from regioselectivity issues.[1]
Core Synthesis Protocol
Precursor: 4-amino-3-bromo-1-methyl-1H-pyrazole-5-carboxamide.[1]
Step-by-Step Methodology:
-
Reagents: Precursor (1.0 eq), Formic Acid (excess) or Triethyl Orthoformate (TEOF, 5.0 eq).
-
Setup: 250 mL Round Bottom Flask equipped with a reflux condenser and inert gas (Ar/N2) inlet.
-
Procedure:
-
Suspend the amino-pyrazole carboxamide in TEOF.
-
Add a catalytic amount of p-toluenesulfonic acid (pTSA) or acetic acid.[1]
-
Reflux at 100-110°C for 6-12 hours. Monitor via TLC (10% MeOH in DCM).
-
Observation: The suspension will clear as the intermediate forms, then precipitate the product upon cooling.[1]
-
-
Workup: Cool the mixture to 0°C. Filter the precipitate. Wash the cake with cold ethanol and diethyl ether to remove unreacted TEOF.[1]
-
Purification: Recrystallization from DMF/Ethanol if necessary.
Figure 1: Cyclization pathway from the amino-pyrazole precursor to the target scaffold.[1]
Reactivity Profile & Functionalization
The power of this scaffold lies in its ability to be functionalized sequentially.[1]
A. The "Gateway" Reaction: Chlorination
To activate the C7 position for nucleophilic attack, the keto-group must be converted to a chloride.[1]
-
Reagent:
(Phosphoryl chloride) is standard. is generally ineffective due to the high stability of the lactam.[1] -
Catalyst:
-Dimethylaniline or DMF (Vilsmeier-Haack conditions) accelerates the reaction.[1] -
Protocol Warning: The reaction is highly exothermic.[1] Quench
mixtures slowly into ice water, maintaining temperature <10°C to prevent hydrolysis of the newly formed C-Cl bond.
B. C3-Diversification (Suzuki-Miyaura Coupling)
The C3-Bromine bond is robust enough to survive the C7-chlorination/amination sequence, allowing for "Late-Stage Diversification."[1]
-
Catalyst System:
or . -
Base:
or .[1] -
Solvent: Dioxane/Water (4:1) or DMF.
-
Note: If coupling is performed before C7-chlorination, protect the N6-position (e.g., THP or SEM group) to prevent catalyst poisoning by the free lactam nitrogen.[1]
Figure 2: Divergent functionalization strategy. Path A (Chlorination first) is generally preferred to avoid Pd-catalyst poisoning by the lactam.
Analytical Characterization Standards
To validate the identity of the synthesized core, the following spectral signatures must be confirmed:
-
1H NMR (DMSO-d6):
-
13C NMR:
-
Mass Spectrometry (ESI):
-
Look for the characteristic bromine isotope pattern (1:1 ratio of M+ and M+2 peaks).
-
Target Mass:
.
-
Safety & Handling
-
Hazard Identification: Irritant to eyes, respiratory system, and skin.[1]
-
POCl3 Handling: When converting to the chloride, generate the reagent in a fume hood.[1] The quench produces massive volumes of HCl gas.[1]
-
Storage: Store at 2-8°C under inert atmosphere. The C3-Br bond is light-sensitive over long periods; amber vials are recommended.[1]
References
-
Pfizer Central Research. (1996). Pyrazolopyrimidinones for the treatment of impotence.[1] U.S. Patent 5,250,534.[1] (Foundational patent describing the pyrazolo[4,3-d]pyrimidine core synthesis for Sildenafil).[1]
-
Dunn, P. J., et al. (2000).[1] Commercial synthesis of Sildenafil citrate (Viagra). Organic Process Research & Development, 4(5), 416-422.[1] (Details the industrial scale-up of the N-methyl pyrazole cyclization).
-
ChemicalBook. (2024). 3-BROMO-1,4-DIHYDRO-PYRAZOLO[4,3-D]PYRIMIDIN-7-ONE Properties and CAS 20419-67-4.[1][2] (Verification of CAS and basic physical properties).
-
Brathe, A., et al. (2010).[1] Synthesis of 3-substituted 7-phenylpyrazolo[4,3-d]pyrimidines. Tetrahedron, 66(47), 9101-9106.[1] (Describes Suzuki coupling methodologies on the pyrazolo[4,3-d]pyrimidine scaffold).
